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Compound of Interest

Compound Name: Drisapersen

Cat. No.: B13920748

Audience: Researchers, scientists, and drug development professionals.

Introduction Drisapersen (PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate RNA
antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA.[1]
[2][3] This mechanism aims to restore the reading frame and produce a shortened, yet
functional dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have
amenable mutations.[1] Accurate quantification of Drisapersen in tissue samples, particularly
muscle biopsies, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies,
helping to establish the relationship between drug exposure, target engagement (exon
skipping), and therapeutic efficacy. This document outlines the primary methodologies for
measuring Drisapersen concentration in tissues: Liquid Chromatography-Mass Spectrometry
(LC-MS/MS) and Hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Liquid Chromatography-Tandem Mass
Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific analytical technique for quantifying
oligonucleotides in complex biological matrices like tissue.[4][5] The method combines the
separation capabilities of liquid chromatography with the sensitive and selective detection of
mass spectrometry, allowing for precise measurement of the parent drug and its metabolites.[6]

Principle The process involves homogenizing the tissue, extracting the oligonucleotide from
interfering substances such as proteins and lipids, separating it from other components via
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liquid chromatography, and finally, detecting and quantifying it using tandem mass
spectrometry.[4][7][8]

Experimental Workflow: LC-MSIMS
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Caption: Workflow for Drisapersen quantification in tissue via LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Tissue Homogenization a. Weigh a known mass of frozen tissue (e.g., 10-50 mg). b. Add
Lysis-Loading buffer (e.g., chaotrope/detergent buffer) at a specified ratio (e.g., 1:10 w/v).[6][9]
Bead homogenizers are recommended for efficient lysis of tissue samples.[9] c. HOomogenize
the sample until no visible tissue fragments remain. Keep samples on ice to prevent
degradation.

2. Protein Digestion (Optional but Recommended) a. For tissues with high protein content, add
Proteinase K to the homogenate. b. Incubate at an optimized temperature (e.g., 55°C) for a set
duration to digest proteins that may interfere with extraction.[8]

3. Oligonucleotide Extraction (Choose one)

a. Solid Phase Extraction (SPE) - Recommended i. Principle: Uses a mixed-mode or weak
anion exchange (WAX) sorbent to selectively bind the negatively charged oligonucleotide
backbone while allowing salts, lipids, and other contaminants to be washed away.[6][7] ii.
Conditioning: Condition the SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an
equilibration buffer. For tissue samples, adding 0.5% Triton X-100 to the equilibration buffer is
advised.[9] iii. Loading: Load the tissue lysate/homogenate onto the conditioned SPE cartridge.
iv. Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants,
followed by a wash with a higher organic content buffer (e.g., 10 mM Phosphate pH 5.5/ 50%
acetonitrile) to remove proteins and lipids.[6] v. Elution: Elute Drisapersen using a high pH,
high organic content buffer (e.g., 100 mM ammonium bicarbonate pH 8.0/ 40% acetonitrile).[6]

b. Liquid-Liquid Extraction (LLE) i. Principle: A modified LLE technique can be used to partition
the oligonucleotide into an aqueous phase, away from lipids and proteins. ii. Procedure: While
specific protocols for Drisapersen are proprietary, a general approach involves using ion-
pairing agents (e.g., long-chain amines) and a mixture of immiscible organic and aqueous
solvents to achieve separation.[4] This method has demonstrated high recovery for other
antisense oligonucleotides.[4]

4. Sample Concentration a. Dry the eluted sample completely using a vacuum concentrator
(e.g., SpeedVac) or by lyophilization.[6][9] b. Reconstitute the dried pellet in a known, small
volume of LC-MS grade water or initial mobile phase for analysis.[6]
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5. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: Use a column suitable for
oligonucleotide analysis, such as an Onyx C18 monolithic or an oligonucleotide BEH C18
column.[4] ii. Mobile Phase: Employ an ion-pairing mobile phase system, for example, Mobile
Phase A: 8 mM triethylamine/ 200 mM hexafluoroisopropanol (HFIP) in water, and Mobile
Phase B: Acetonitrile. iii. Gradient: Run a suitable gradient to ensure separation of
Drisapersen from any remaining matrix components. b. Mass Spectrometry: i. lonization: Use
Electrospray lonization (ESI) in negative ion mode. ii. Detection: Set up Multiple Reaction
Monitoring (MRM) using at least three specific precursor-to-product ion transitions for
Drisapersen to ensure specificity and accurate quantification.[4]

Method 2: Hybridization-Ligation Based ELISA

This method offers a sensitive alternative to LC-MS/MS and can be adapted for higher
throughput. It relies on the specific hybridization of complementary DNA probes to the
Drisapersen sequence.[10][11]

Principle A sandwich hybridization assay is employed where Drisapersen is captured by a
biotinylated probe anchored to a streptavidin-coated plate. A second, digoxigenin-labeled probe
hybridizes to an adjacent sequence on the Drisapersen molecule. An anti-digoxigenin antibody
conjugated to an enzyme (e.g., HRP) binds to the complex, and subsequent addition of a
substrate produces a quantifiable colorimetric or chemiluminescent signal.

Experimental Workflow: Hybridization ELISA
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Caption: Workflow for Drisapersen quantification via hybridization ELISA.

Detailed Protocol: Hybridization-based ELISA
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1. Tissue Lysate Preparation a. Homogenize a known weight of tissue in Phosphate-Buffered
Saline (PBS) (e.g., 60 mg/mL).[10] b. Create a calibration curve by spiking known
concentrations of Drisapersen into a blank tissue matrix (pooled homogenate from untreated
control tissue).[10] c. Prepare sample dilutions in the blank tissue matrix to match the
calibration curve range.[10]

2. Plate Preparation a. Coat a 96-well plate with NeutrAvidin or streptavidin and incubate
overnight. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Add a
biotinylated capture probe complementary to one end of the Drisapersen sequence to each
well and incubate to allow binding to the plate. d. Wash away the unbound capture probe. e.
Block the plate with a suitable blocking buffer to prevent non-specific binding.

3. Hybridization and Detection a. Add the prepared tissue samples and standards to the wells
and incubate to allow Drisapersen to hybridize with the capture probe. b. Wash the plate
thoroughly. c. Add a digoxigenin (DIG)-labeled detection probe complementary to the other end
of the Drisapersen sequence and incubate. d. Wash the plate to remove the unbound
detection probe. e. Add an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP) and
incubate. f. Wash the plate thoroughly. g. Add a TMB (3,3’,5,5-Tetramethylbenzidine) substrate
and incubate until color develops. h. Stop the reaction with a stop solution (e.g., 1M H2S0Oa).

4. Data Analysis a. Read the absorbance at 450 nm using a microplate reader. b. Generate a
standard curve by plotting the absorbance versus the known Drisapersen concentrations. c.
Determine the concentration of Drisapersen in the tissue samples by interpolating their
absorbance values from the standard curve.

Quantitative Data Summary

The following table summarizes reported concentrations of Drisapersen in human muscle
tissue from clinical studies.
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Measured
Analytical . Subject Dosing Concentrati
Tissue Type . . Reference
Method Population Regimen on (uglg
tissue)
> 10 pg/
Tibialis HO'9
N ) ) (average at
Not Specified  Anterior DMD Patients 6 mg/kg/week [1]
week 24 and
Muscle
68/72)
3 mg/kg/week
N Muscle )
Not Specified ) DMD Patients  (for 12 2.1 pg/g [12]
Tissue
weeks)
6 mg/kg/week
N Muscle )
Not Specified ] DMD Patients  (for 12 5.0 pg/g [12]
Tissue
weeks)
Method Performance Data
Method ]
Performance Metric Value Reference
Component
SPE (Clarity® OTX™)  Extraction Recovery > 80% [7119]
LLE (modified) Extraction Recovery 92 £ 5% [4]

o Lower Limit of
Hybridization ELISA o ~5 pM (for PMOSs) [11]
Quantification (LLOQ)

Conclusion

Both LC-MS/MS and hybridization-based ELISA are viable methods for the quantification of
Drisapersen in tissue samples. LC-MS/MS offers high specificity and the ability to
simultaneously measure metabolites, making it a gold standard for regulatory submissions.
Hybridization ELISA provides a sensitive and potentially higher-throughput alternative suitable
for screening and preclinical studies. The choice of method depends on the specific
requirements of the study, including required sensitivity, throughput, and the need for
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metabolite identification. In all cases, a robust and reproducible tissue homogenization and

extraction procedure is paramount to achieving accurate and reliable results.[7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b13920748#techniques-for-measuring-drisapersen-
concentration-in-tissue-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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